Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Overview
Description
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H29N3O4 and a molecular weight of 315.41 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C), to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is widely used in scientific research, including:
Biology: The compound is used in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound can act as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways involved vary based on the specific research or industrial application.
Comparison with Similar Compounds
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:
Di-tert-butyl piperazine-1,4-dicarboxylate: Similar structure but lacks the aminomethyl group.
tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate: Contains a single tert-butyl group and an aminomethyl group.
Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate: A stereoisomer with a different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ditert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELTUFOFGNOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130377 | |
Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256815-07-2 | |
Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256815-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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